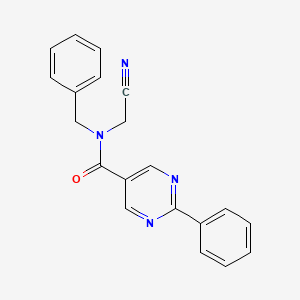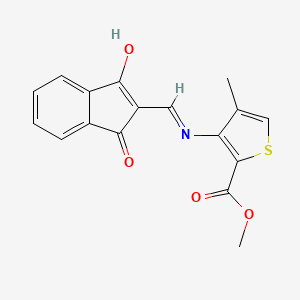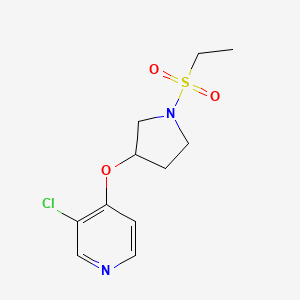![molecular formula C12H13FN2O B2648677 [1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol CAS No. 1015525-16-2](/img/structure/B2648677.png)
[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol is an organic compound that has a wide range of applications in the scientific community. This compound has been studied for its ability to act as a catalyst in chemical reactions, as well as its potential use in the synthesis of various compounds.
Scientific Research Applications
Anti-Breast Cancer Activity
The synthesized compound demonstrates potential anti-breast cancer properties. Molecular docking studies reveal that it exhibits binding affinity to the human estrogen alpha receptor (ERα), akin to the native ligand 4-OHT . Further research could explore its efficacy against specific breast cancer cell lines.
Medicinal Chemistry
Pyrazoles and their derivatives play essential roles in medicine. They are known for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic functions . The compound’s fluorinated nature enhances its stability and binding affinity, making it an attractive candidate for drug development.
Hepatic Cancer Agents
Several pyrazoles have been patented as hepatic cancer (HePG-2) agents . Investigating this compound’s effects on liver cancer cells could provide valuable insights for potential therapeutic applications.
Fluorinated Compounds in Drug Design
Fluorinated compounds are popular in medicinal chemistry due to the stability of the C-F bond. The fluorine substitution can enhance protein–ligand binding affinity. Researchers might explore this compound’s potential as a drug agent .
Organic Synthesis
The synthesis of pyrazoles, including this compound, involves various pathways, such as the Knorr reaction or the pyrazoline pathway. Understanding its synthetic routes and intermediates contributes to organic synthesis knowledge .
Spectroscopic and Structural Studies
Detailed spectroscopic analyses (FT-IR, HR-MS, 1D, and 2D NMR) confirm the structure of the synthesized compound . Researchers can further investigate its electronic properties, fluorescence behavior, and crystallography.
properties
IUPAC Name |
[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-6,16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEJWZHXFGFEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2648594.png)



![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)
![4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2648601.png)

![4-(4-ethoxybenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2648606.png)

![7,7-Dimethylspiro[5,6-dihydro-1-benzofuran-4,2'-oxirane]](/img/structure/B2648610.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2648616.png)
